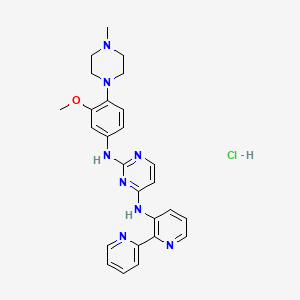
Uridine-d12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-d12 involves the incorporation of deuterium atoms into the uridine molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the catalytic hydrogenation of uridine in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and advanced purification techniques to ensure high purity and yield. The process may include steps such as crystallization, chromatography, and lyophilization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine-d12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert this compound into dihydrouridine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include various uracil and dihydrouridine derivatives, which can be further utilized in biochemical and pharmaceutical research .
Applications De Recherche Scientifique
Uridine-d12 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to investigate biochemical pathways and enzyme activities.
Biology: Employed in studies of nucleic acid metabolism and RNA synthesis.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools .
Mécanisme D'action
Uridine-d12 exerts its effects by participating in various biochemical pathways. It is incorporated into nucleic acids, where it plays a crucial role in RNA synthesis and metabolism. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. Molecular targets include enzymes involved in nucleotide metabolism, such as uridine phosphorylase and ribonucleotide reductase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine: The non-deuterated form of Uridine-d12, commonly used in biochemical studies.
Uridine-15N2: A nitrogen-labeled form of uridine used in similar applications.
Uridine-13C: A carbon-labeled form of uridine used for metabolic studies.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in isotope labeling experiments. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies, making it a valuable tool for researchers .
Propriétés
Formule moléculaire |
C9H12N2O6 |
|---|---|
Poids moléculaire |
256.27 g/mol |
Nom IUPAC |
3,5,6-trideuterio-1-[(2R,3R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7-,8-/m1/s1/i1D,2D,3D2,4D,6D,7D,8D,12D,14D,15D/hD |
Clé InChI |
DRTQHJPVMGBUCF-FQTNYLPISA-N |
SMILES isomérique |
[2H]C1=C(N(C(=O)N(C1=O)[2H])[C@]2([C@](C([C@@](O2)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H] |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


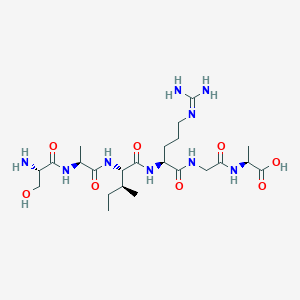
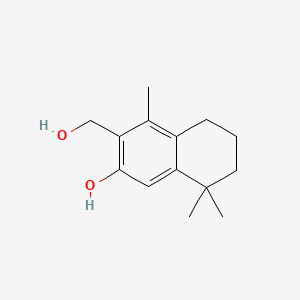
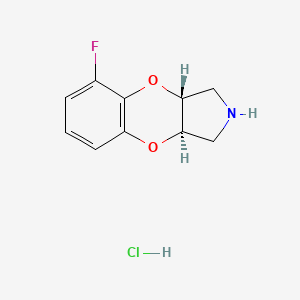
![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
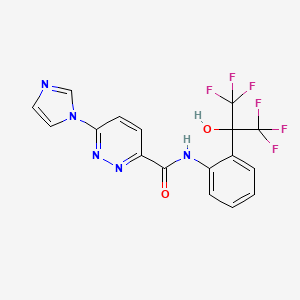
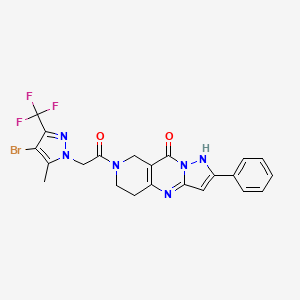
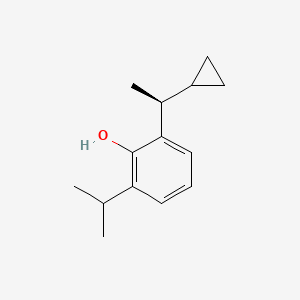
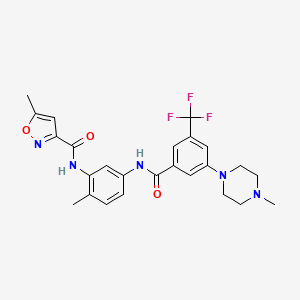

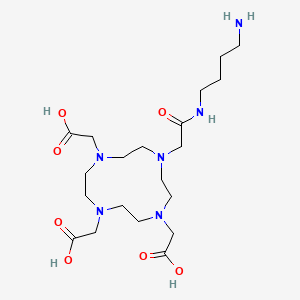
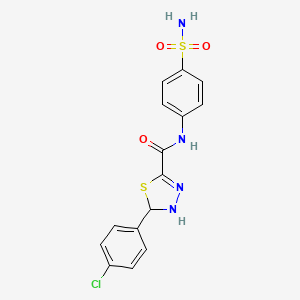

![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
